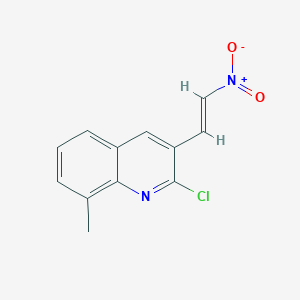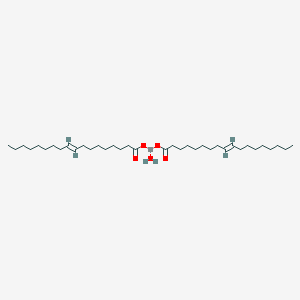
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer is a complex organoaluminum compound It is characterized by the presence of two octadec-9-enoate ligands and a hydroxyl group coordinated to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer typically involves the reaction of aluminum alkoxides with octadec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction scheme is as follows:
Al(OR)3+2C18H34O2→Al(C18H33O2)2(OH)+2ROH
where Al(OR)3 represents an aluminum alkoxide and C18H34O2 represents octadec-9-enoic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The reaction is typically conducted in a solvent such as toluene or hexane to facilitate the mixing of reactants and the removal of by-products. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The octadec-9-enoate ligands can be substituted with other carboxylates or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Carboxylic acids or alcohols are used as reagents for substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum hydrides and reduced organic compounds.
Substitution: New organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organoaluminum compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as an adjuvant in vaccines and as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer involves the coordination of the aluminum center with various ligands. This coordination allows the compound to interact with different molecular targets, such as enzymes and receptors, thereby exerting its effects. The pathways involved include the formation of stable complexes and the modulation of biochemical reactions.
Comparaison Avec Des Composés Similaires
Hydroxybis(octadec-9-enoato-O)aluminium, stereoisomer can be compared with other organoaluminum compounds, such as:
Triethylaluminum: Unlike this compound, triethylaluminum is highly reactive and used primarily as a catalyst in polymerization reactions.
Aluminum isopropoxide: This compound is used as a precursor for the synthesis of various aluminum-based materials and has different reactivity compared to this compound.
Aluminum acetylacetonate: It is used as a catalyst and in the production of coatings and adhesives, similar to this compound, but with different ligand structures.
This compound is unique due to its specific ligand arrangement and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
36362-00-2 |
|---|---|
Formule moléculaire |
C36H68AlO5 |
Poids moléculaire |
607.9 g/mol |
InChI |
InChI=1S/2C18H34O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);;1H2/q;;+2;/p-2/b2*10-9+;; |
Clé InChI |
JJTXSFQRIIHOCS-AFVZMACWSA-L |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)O[Al]OC(=O)CCCCCCC/C=C/CCCCCCCC.O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCC=CCCCCCCCC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
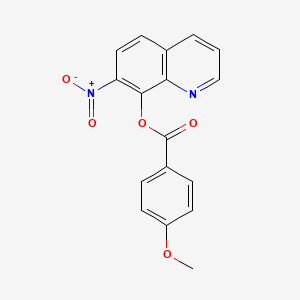

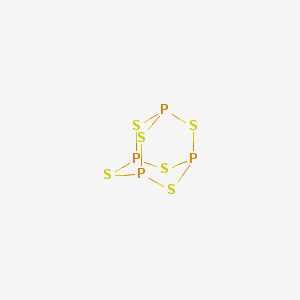

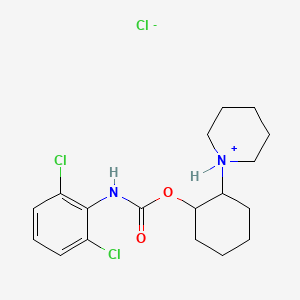
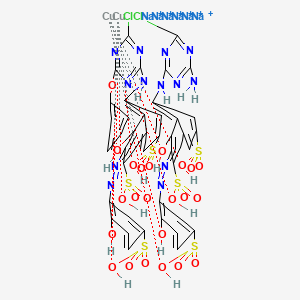


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)

